4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a fluorophenyl group, a tetrahydropyridine ring, and a prop-2-en-1-ylsulfanyl substituent, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization with a sulfur-containing reagent, such as prop-2-en-1-ylthiol, under controlled conditions to form the desired tetrahydropyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can form hydrogen bonds with active site residues. The sulfur-containing group may also participate in redox reactions, modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(4-Bromophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(4-Methylphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13FN2OS |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13FN2OS/c1-2-7-20-15-13(9-17)12(8-14(19)18-15)10-3-5-11(16)6-4-10/h2-6,12H,1,7-8H2,(H,18,19) |
InChI Key |
VOUBNUQEQAZBDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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